

Technical Whitepaper: SRI-011381, a Novel Activator of the TGF-β Signaling Pathway

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Compound of Interest		
Compound Name:	SRI-011381-d5	
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Abstract

This document provides a comprehensive technical overview of SRI-011381 (also known as C381), a novel small molecule agonist of the Transforming Growth Factor-beta (TGF- β) signaling pathway. SRI-011381 has demonstrated significant neuroprotective and anti-inflammatory effects in a variety of preclinical models. Its unique mechanism of action, which involves the modulation of lysosomal function, presents a promising therapeutic strategy for neurodegenerative diseases and other conditions associated with impaired TGF- β signaling. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows to support further research and development efforts.

Introduction to SRI-011381 and the TGF-β Pathway

The Transforming Growth Factor-beta (TGF- β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Dysfunction of this pathway has been implicated in the pathogenesis of a wide range of diseases, including neurodegenerative disorders, fibrosis, and cancer.[1][2] Consequently, the development of therapeutic agents that can modulate TGF- β signaling is of significant interest.



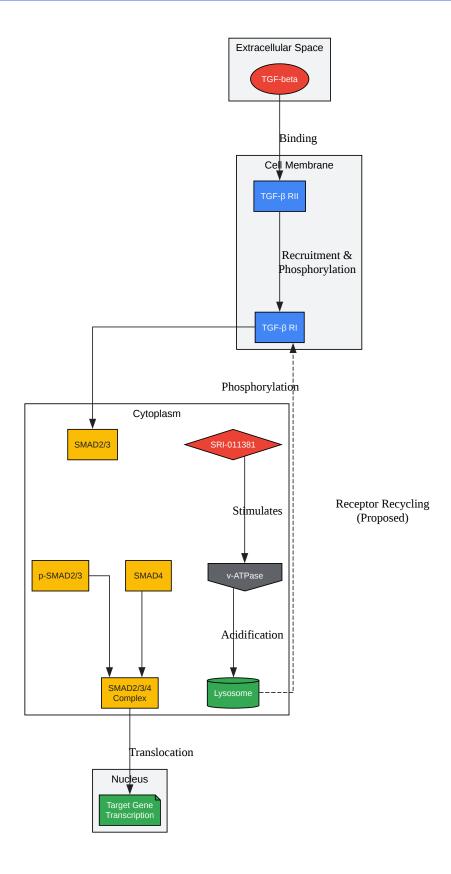
SRI-011381 (C381) is a brain-penetrant, orally bioavailable small molecule that has been identified as a potent activator of the TGF-β signaling pathway.[2][3] It is a benzyl urea derivative containing a piperidine ring.[2] Preclinical studies have highlighted its potential in treating conditions such as Alzheimer's disease and Parkinson's disease.[3][4]

Mechanism of Action

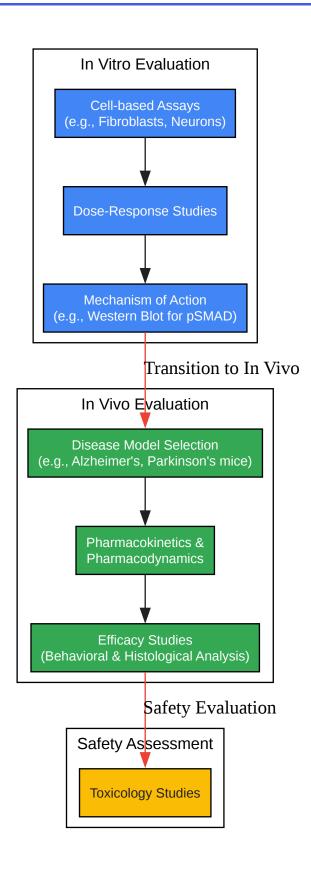
SRI-011381's mechanism of action is distinct from direct ligand-receptor interaction. Evidence suggests that it physically targets the lysosome, promoting its acidification.[5] A genome-wide CRISPRi screen implicated vacuolar-type H+-ATPase (v-ATPase), the proton pump responsible for lysosomal acidification, as a key player in SRI-011381's activity.[2] By enhancing lysosomal function, SRI-011381 is thought to facilitate the recycling of the TGF- β type 1 receptor, thereby augmenting downstream signaling through the canonical Smad pathway.[2]

Signaling Pathway Diagram









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